
3-(2-Bencilfenoxi)pirrolidina
Descripción general
Descripción
3-(2-Benzylphenoxy)pyrrolidine is a compound used in scientific research. It has a molecular weight of 253.34 and a molecular formula of C17H19NO .
Synthesis Analysis
Pyrrolidine, the core structure of 3-(2-Benzylphenoxy)pyrrolidine, is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The 3-(2-Benzylphenoxy)pyrrolidine molecule contains a total of 40 bonds. There are 21 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 secondary amine (aliphatic), 1 ether (aromatic), and 1 Pyrrolidine .Chemical Reactions Analysis
Pyrrolidine, the core structure of 3-(2-Benzylphenoxy)pyrrolidine, is a versatile scaffold for novel biologically active compounds . It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis
3-(2-Benzylphenoxy)pyrrolidine has a molecular weight of 253.34 and a molecular formula of C17H19NO .Mecanismo De Acción
Target of Action
It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-Benzylphenoxy)pyrrolidineolidine has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 83-86°C, and is soluble in a variety of solvents. Additionally, it can act as a catalyst or a ligand in various reactions, making it a useful reagent for organic synthesis. However, it is not soluble in water, which can limit its use in aqueous reactions.
Direcciones Futuras
In the future, 3-(2-Benzylphenoxy)pyrrolidineolidine could be used in the development of new drugs or other compounds with potential therapeutic applications. It could also be used as a ligand for the synthesis of metal complexes with specific properties, such as catalytic activity or enhanced solubility. Additionally, 3-(2-Benzylphenoxy)pyrrolidineolidine could be used as a chiral auxiliary for the synthesis of enantiomerically pure compounds. Finally, it could be used as a reagent for the synthesis of other organic compounds, such as polymers or dyes.
Aplicaciones Científicas De Investigación
Investigación de Proteómica
3-(2-Bencilfenoxi)pirrolidina: se utiliza en proteómica, que es el estudio a gran escala de proteínas, sus estructuras y funciones. El compuesto puede utilizarse para modificar proteínas o péptidos para estudiar su interacción con otras moléculas, estabilidad y actividad dentro de los sistemas biológicos .
Descubrimiento de Fármacos
El anillo de pirrolidina, una estructura central en this compound, es un andamiaje versátil en el descubrimiento de fármacos. Es ampliamente utilizado por los químicos medicinales para desarrollar compuestos para tratar enfermedades humanas debido a su capacidad de explorar eficientemente el espacio farmacoforico, contribuir a la estereoquímica y aumentar la cobertura tridimensional .
Síntesis de Compuestos Biológicamente Activos
Los investigadores utilizan this compound para sintetizar nuevos compuestos biológicamente activos. Su anillo de pirrolidina es fundamental para crear moléculas con selectividad de objetivo, lo cual es crucial para desarrollar nuevos medicamentos con acciones específicas .
Síntesis Estereoselectiva
La estereogenicidad del anillo de pirrolidina en this compound permite la síntesis estereoselectiva de candidatos a fármacos. Los diferentes estereoisómeros pueden conducir a perfiles biológicos variados, lo cual es significativo para el modo de unión a proteínas enantioselectivas .
Diversidad Estructural en la Química Medicinal
This compound contribuye a la diversidad estructural en la química medicinal. Su sistema de anillo saturado permite una mayor posibilidad de generar diversidad estructural en comparación con los andamiajes de anillos heteroaromáticos planos .
Optimización de ADME/Tox
La introducción de this compound en las moléculas de fármacos puede ayudar a modificar los parámetros fisicoquímicos para lograr mejores resultados de ADME/Tox (Absorción, Distribución, Metabolismo, Excreción/Toxicología) para los candidatos a fármacos, lo cual es un aspecto crítico del diseño de fármacos .
Propiedades
IUPAC Name |
3-(2-benzylphenoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-6-14(7-3-1)12-15-8-4-5-9-17(15)19-16-10-11-18-13-16/h1-9,16,18H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOYBFRUGXGYHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401283328 | |
| Record name | 3-[2-(Phenylmethyl)phenoxy]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946726-75-6 | |
| Record name | 3-[2-(Phenylmethyl)phenoxy]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946726-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(Phenylmethyl)phenoxy]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-beta-alanine](/img/structure/B1388687.png)
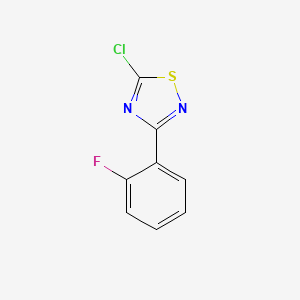
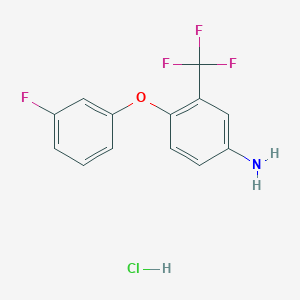
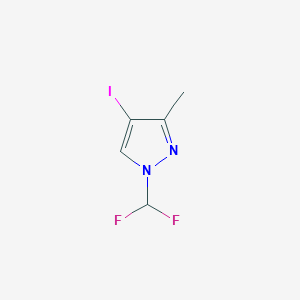
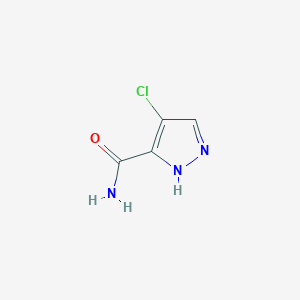
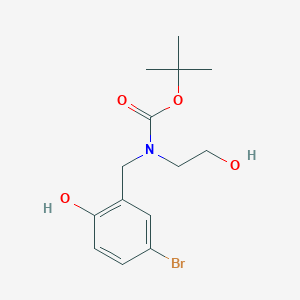
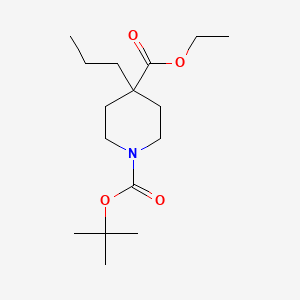
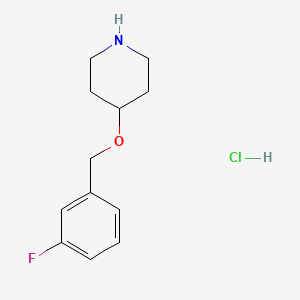
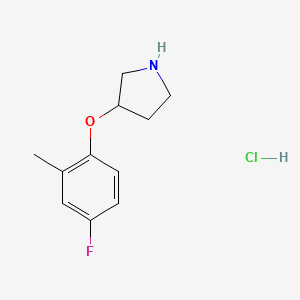
![Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate](/img/structure/B1388701.png)

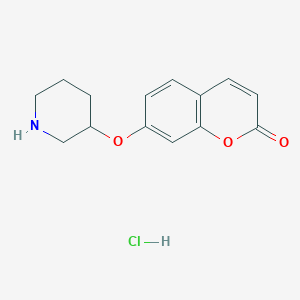
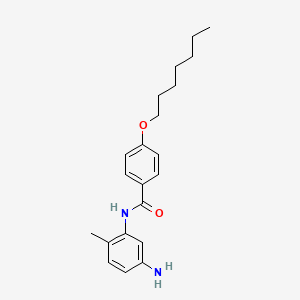
![N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1388707.png)